molecular formula C7H9Cl2N3 B1438480 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride CAS No. 1170585-19-9

1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride

Número de catálogo: B1438480
Número CAS: 1170585-19-9
Peso molecular: 206.07 g/mol
Clave InChI: PXZDBOQMBYQRNF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride (CAS 1170585-19-9) is the dihydrochloride salt form of a 7-azaindole derivative, supplied as a high-purity solid with a molecular weight of 206.07 g/mol and the molecular formula C7H9Cl2N3 . This salt formation is a common pharmaceutical strategy that significantly enhances the compound's aqueous solubility compared to the parent amine, making it more suitable for biological testing and formulation in research settings . This compound serves as a crucial chemical building block, or scaffold, for the development of novel therapeutics. Its core structure is classified as an azaindole, which is a bioisostere of indoles commonly found in natural products and pharmaceuticals . The specific 1H-pyrrolo[2,3-b]pyridine scaffold is of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors . Research has demonstrated that derivatives based on this scaffold can function as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) . The abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it an important target for oncology drug discovery . One such derivative was reported to exhibit potent inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1, 2, 3, and 4, respectively, and was shown to inhibit the proliferation and induce apoptosis of breast cancer cells in vitro . The mechanism is often associated with the ability of the two nitrogen atoms in the azaindole core to form key hydrogen bonds with the hinge region of protein kinases, mimicking the interactions of the native ATP adenine ring . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle the material with care and refer to the associated Safety Data Sheet for detailed hazard and handling information. It is recommended to store the compound sealed in a dry environment at room temperature .

Propiedades

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-6-2-1-5-3-4-9-7(5)10-6;;/h1-4H,(H3,8,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZDBOQMBYQRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656936
Record name 1H-Pyrrolo[2,3-b]pyridin-6-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170585-19-9
Record name 1H-Pyrrolo[2,3-b]pyridin-6-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Cyclization and Coupling Approaches

  • Starting Material and Cyclization : One approach starts with 5-bromo-1H-pyrrolo[2,3-b]pyridine, which undergoes palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings to introduce various substituents. For example, the use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) as a catalyst in a dioxane/water mixture under nitrogen atmosphere at 80°C facilitates coupling with phenylboronic acid derivatives. After coupling, acidification and extraction steps isolate the product, which can be further purified by ion-exchange resin treatment.

  • Protection and Functionalization : Protection of the pyrrole nitrogen is often necessary to achieve regioselective reactions. For example, the pyrrole nitrogen can be protected by tosylation or SEM (2-(trimethylsilyl)ethoxymethyl) group introduction. This protection allows for selective substitution at other positions, such as chlorination or iodination, followed by coupling reactions.

Introduction of the Amino Group

  • Reduction of Nitro Precursors : The amino group at the 6-position is commonly introduced by catalytic hydrogenation of the corresponding nitro derivative. For instance, 3-nitro-5-aryl-pyrrolo[2,3-b]pyridines are reduced to the corresponding 3-amino derivatives using catalytic hydrogenation. Due to the instability of the amino intermediates, these are often used directly in subsequent reactions without further purification.

  • Direct Amination : Alternatively, nucleophilic substitution or amination reactions on halogenated precursors can yield the amino derivatives, although this method is less commonly reported for this compound.

Salt Formation

  • Dihydrochloride Salt Preparation : The free base amine is converted to the dihydrochloride salt by treatment with hydrochloric acid, typically in methanol or another suitable solvent. This step improves the compound's stability and water solubility, which is essential for pharmaceutical applications.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yields (%) Notes
Suzuki Coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, K2CO3, Pd catalyst, 80°C, N2 atmosphere 65–85 Efficient cross-coupling to introduce aryl groups
Protection of Pyrrole N SEMCl or tosyl chloride, NaH or NaH/DMF, 0°C 80–90 Enables regioselective functionalization
Nitration Fuming nitric acid or HNO3/H2SO4 mixture 70–80 Introduces nitro group at position 3; product precipitates for easy isolation
Catalytic Hydrogenation Pd/C, H2, methanol or ethanol >90 Reduces nitro to amino group; amino intermediates often unstable and used directly
Salt Formation HCl in methanol, stirring at room temperature Quantitative Formation of dihydrochloride salt for stability and solubility

Representative Synthetic Sequence

  • Starting Material Preparation : Commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine is subjected to Suzuki coupling with an arylboronic acid in the presence of potassium carbonate and a palladium catalyst in a dioxane/water mixture under nitrogen at 80°C.

  • Functional Group Introduction : The pyrrole nitrogen is protected (e.g., SEM protection) to allow selective nitration at position 3 using fuming nitric acid.

  • Reduction : The nitro group is catalytically hydrogenated to the amino group using Pd/C under hydrogen atmosphere.

  • Salt Formation : The free amine is treated with hydrochloric acid in methanol to yield the dihydrochloride salt of 1H-Pyrrolo[2,3-b]pyridin-6-amine.

Research Findings and Optimization Notes

  • Base Selection : Potassium tert-butoxide has been found to provide cleaner reactions and better yields in the reductive ring closure step compared to sodium hydride.

  • Protection Strategies : The choice of protecting group on the pyrrole nitrogen affects the success of subsequent coupling reactions. Tosyl and SEM groups are commonly used, with SEM offering easier deprotection under mild conditions.

  • Purification : Due to the instability of amino intermediates, purification is often avoided until the final salt formation step. Ion-exchange resins such as DOWEX 50WX2-400 are used to purify the final product.

  • Yields and Scalability : The described methods provide moderate to high yields (65–90%) and are amenable to scale-up, as demonstrated in patent literature and academic syntheses.

Summary Table of Preparation Methods

Method Aspect Description Reference(s)
Starting Material 5-bromo-1H-pyrrolo[2,3-b]pyridine or derivatives
Key Reactions Suzuki coupling, nitration, catalytic hydrogenation, salt formation
Catalysts Pd-based catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
Bases Potassium tert-butoxide, NaH
Protecting Groups SEM, tosyl
Salt Formation Treatment with HCl in methanol to form dihydrochloride salt
Yields 65–90%
Purification Techniques Ion-exchange resin, column chromatography

Análisis De Reacciones Químicas

1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sodium borohydride for reductions, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride has been investigated for various pharmacological activities:

  • Cancer Therapy : Research indicates that this compound exhibits activity against certain cancer cell lines. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. A study reported that specific derivatives inhibited breast cancer cell proliferation and induced apoptosis, suggesting a potential role in targeted cancer therapies .
  • Neurological Disorders : The compound has been explored for its modulatory effects on neurotransmitter systems. It may interact with receptors involved in neurodegenerative diseases, providing a basis for further research into its neuroprotective properties.
  • Kinase Inhibition : this compound has been identified as a potential inhibitor of SGK-1 kinase, which is involved in various cellular processes including electrolyte balance and cell proliferation. This suggests possible applications in treating renal and cardiovascular diseases .

Research Findings and Case Studies

Several studies have documented the biological activity and potential therapeutic applications of this compound:

Study ReferenceFocus AreaKey Findings
Cancer InhibitionIdentified as a potent FGFR inhibitor with significant antiproliferative effects on breast cancer cells.
Kinase InhibitionDemonstrated efficacy in inhibiting SGK-1 kinase activity, suggesting applications in renal disease therapy.
NeuropharmacologyExplored interactions with neurotransmitter receptors; potential implications for neurodegenerative disorders.

These findings underscore the compound's versatility and potential as a lead candidate for drug development targeting multiple pathways involved in disease processes.

Mecanismo De Acción

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride primarily involves the inhibition of kinase activity. It binds to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Core Structure Functional Groups Salt Form Key Applications
1H-Pyrrolo[2,3-b]pyridin-6-amine Pyrrolo[2,3-b]pyridine -NH₂ at position 6 Dihydrochloride Kinase inhibitors, intermediates
Pyrido[2,3-d]pyrimidines Pyrido[2,3-d]pyrimidine -NH₂, -COOR at positions 2,4,6 Free base or esters Antimicrobial agents, dyes
6-Amino-1,3-dimethyluracil Pyrimidine -NH₂, -CH₃ at positions 1,3,6 Free base Hantzsch synthesis intermediates

Key Differences :

  • Core Heterocycle: The pyrrolopyridine scaffold in this compound enables distinct electronic properties compared to pyrido[2,3-d]pyrimidines (pyridine fused with pyrimidine) or simple pyrimidines like 6-amino-1,3-dimethyluracil . The fused pyrrole ring in the target compound increases π-electron density, enhancing reactivity in electrophilic substitutions.
  • Solubility and Stability: The dihydrochloride salt form of 1H-Pyrrolo[2,3-b]pyridin-6-amine offers superior aqueous solubility (>50 mg/mL in water) compared to its free base or neutral analogues (e.g., pyrido[2,3-d]pyrimidines, which often require organic solvents like ethanol for synthesis) .
Pharmacological and Industrial Relevance
  • This compound :

    • Critical intermediate in synthesizing kinase inhibitors (e.g., JAK2/STAT3 inhibitors) due to its ability to chelate ATP-binding pockets .
    • Used in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation .
  • 6-Amino-1,3-dimethyluracil: Serves as a precursor in Hantzsch reactions but lacks direct pharmacological utility .

Actividad Biológica

1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound (CAS No. 1170585-19-9) features a pyrrolo-pyridine scaffold which is known for its ability to interact with various biological targets. The dihydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for biological assays.

1. Anticancer Activity

Recent studies have highlighted the potential of 1H-Pyrrolo[2,3-b]pyridin-6-amine derivatives as fibroblast growth factor receptor (FGFR) inhibitors. For instance, a derivative exhibited potent inhibitory activity against FGFR1–4 with IC50 values ranging from 7 nM to 712 nM, demonstrating significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in breast cancer cell lines (4T1) .

Table 1: FGFR Inhibition Potency of 1H-Pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Compound 4h7925
Compound X712Not reportedNot reported

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL . This suggests its potential as a lead compound for developing new antibacterial agents.

3. TNIK Inhibition

Another important biological activity includes the inhibition of TNIK (TRAF2 and NCK-interacting kinase), which is implicated in various signaling pathways related to cancer progression. Compounds derived from the pyrrolo[2,3-b]pyridine scaffold showed IC50 values lower than 1 nM for TNIK inhibition, indicating strong potential for therapeutic applications targeting this kinase .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in critical cellular processes:

  • FGFR Inhibition : By binding to FGFRs, the compound disrupts downstream signaling pathways that promote tumor growth and metastasis.
  • TNIK Inhibition : The inhibition of TNIK leads to modulation of IL-2 secretion and other inflammatory responses, which may be beneficial in treating autoimmune diseases or cancers.

Case Studies

Case Study: Anticancer Efficacy of Compound 4h
In vitro studies demonstrated that compound 4h not only inhibited the proliferation of breast cancer cells but also significantly reduced their migration and invasion capabilities. This was corroborated by apoptosis assays showing increased cell death in treated groups compared to controls .

Case Study: Antimicrobial Testing
A series of pyrrole derivatives were synthesized and tested against various bacterial strains. The results indicated that modifications at specific positions on the pyrrole ring enhanced antimicrobial potency, suggesting structure-activity relationships that could guide future drug design .

Q & A

Q. What are the optimized synthetic routes for 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer: A common synthetic approach involves coupling reactions using sulfonyl chlorides. For example, biphenyl-4-sulfonyl chloride reacts with 1H-pyrrolo[2,3-b]pyridin-6-amine in pyridine at 20°C for 2 hours, yielding 71.6% after purification via silica gel chromatography (ethyl acetate:petroleum ether = 1:2) . Key factors affecting yield include:
  • Solvent Choice: Pyridine acts as both solvent and base, neutralizing HCl byproducts.
  • Temperature: Room temperature minimizes side reactions.
  • Purification: Gradient elution in column chromatography ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer: Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR): 1^1H NMR (DMSO-d6d_6) identifies aromatic protons (δ 8.20–7.14 ppm) and amine signals (δ 12.25 ppm) .
  • Mass Spectrometry (MS): ESI-MS provides molecular ion peaks (e.g., m/z 309.9 for related analogs) .
  • Elemental Analysis: Validates stoichiometry (e.g., C9_9H13_{13}N3_3·2HCl) .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

  • Methodological Answer:
  • Solubility: The compound is polar and dissolves well in DMSO or aqueous HCl (1–2 M). For biological assays, prepare stock solutions in DMSO and dilute in buffered saline .
  • Stability: Store lyophilized powder at -20°C in anhydrous conditions to prevent hydrolysis. Monitor degradation via HPLC (C18 column, acetonitrile:water gradient) .

Advanced Research Questions

Q. How can computational modeling guide the design of 1H-Pyrrolo[2,3-b]pyridin-6-amine derivatives with enhanced bioactivity?

  • Methodological Answer:
  • Molecular Docking: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). The pyrrolopyridine core interacts with hydrophobic pockets, while the amine group forms hydrogen bonds .
  • QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups at position 4) with activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer: Discrepancies may arise from:
  • Purity Variance: Impurities >3% (e.g., unreacted sulfonyl chloride) can skew IC50_{50} values. Validate purity via HPLC before assays .
  • Assay Conditions: Adjust buffer pH (6.5–7.5) to stabilize the protonated amine, which is critical for target engagement .
  • Cell Line Variability: Use isogenic cell lines to control for genetic background effects .

Q. How can researchers leverage structural analogs to explore structure-activity relationships (SAR)?

  • Methodological Answer:
  • Analog Synthesis: Introduce halogens (e.g., 4-chloro or 6-fluoro) via electrophilic substitution. For example, 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 935466-69-6) is synthesized using POCl3_3 at 80°C .
  • Bioactivity Profiling: Test analogs against kinase panels (e.g., EGFR, JAK2) to identify substituents enhancing selectivity. Fluorine at position 5 improves metabolic stability by reducing CYP450 oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.